1-(5-Bromo-2-isopropoxyphenyl)ethanone

Description

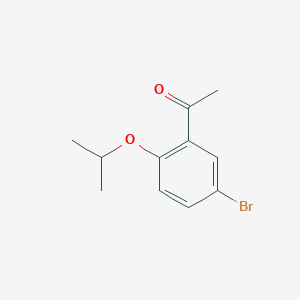

1-(5-Bromo-2-isopropoxyphenyl)ethanone is a substituted acetophenone derivative featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the phenyl ring. The isopropoxy group enhances lipophilicity, influencing solubility and bioavailability, while the bromine atom provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key physicochemical properties include:

- Molecular Formula: C₁₁H₁₃BrO₂

- Molecular Weight: 257.13 g/mol

- Functional Groups: Acetophenone core, bromine (electrophilic substituent), isopropoxy (electron-donating group).

Properties

IUPAC Name |

1-(5-bromo-2-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABBMRUCSXZSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromo-2-isopropoxyphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the bromination of isopropoxy-substituted phenyl compounds followed by acetylation. The introduction of the bromine atom at the para position enhances the electrophilicity of the aromatic ring, which can influence its interaction with biological targets.

Table 1: Summary of Key Structural Modifications and Their Biological Activities

| Compound | Modification | Biological Activity (GI50) |

|---|---|---|

| This compound | Base compound | Not determined |

| 1-(4-Bromophenyl)ethanone | Bromine at para position | IC50 = 0.35 μM |

| 1-(3-Methoxyphenyl)ethanone | Methoxy substitution | GI50 = 2.6 μM |

| 1-(2,4-Dimethoxyphenyl)ethanone | Dimethoxy substitution | GI50 = 3.5 μM |

The SAR studies indicate that modifications to the phenyl ring significantly impact the antiproliferative activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups tend to exhibit reduced activity compared to those with electron-donating groups .

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects in certain cancer cell lines. In a study evaluating its effects on Ewing sarcoma (ES) cell lines TC32 and TC71, it was found that derivatives with specific substitutions could inhibit cell growth effectively. The compound's mechanism appears to involve inhibition of transcriptional activity related to oncogenic pathways, particularly through modulation of EWS-FLI1 activity .

Case Studies

In a detailed evaluation involving multiple compounds similar to this compound, researchers observed that certain derivatives displayed significant inhibition of cell growth with IC50 values ranging from 0.15 μM to 0.77 μM, indicating strong potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to its ability to interfere with critical signaling pathways in cancer cells. It has been shown to modulate protein interactions involved in cell proliferation and survival, particularly through its effect on SMN protein production in spinal muscular atrophy models . The exact mechanism remains under investigation but is thought to involve both direct and indirect pathways influencing gene expression and cellular responses.

Scientific Research Applications

Biological Applications

1-(5-Bromo-2-isopropoxyphenyl)ethanone has been studied for its potential therapeutic effects, particularly in cancer research. Its structural properties allow it to interact with various biological targets, making it a candidate for further investigation in drug discovery.

Case Study: Anticancer Activity

A study investigated the anticancer properties of various brominated phenyl compounds, including this compound. The compound was found to exhibit selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells while sparing normal cells.

Pharmacological Studies

The compound has been evaluated in several pharmacological studies focusing on its mechanism of action and efficacy:

- Mechanism of Action : It is believed that the bromine atom enhances the compound's ability to form hydrogen bonds with target proteins, influencing their activity.

- Efficacy : In vitro studies demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising therapeutic window for further development.

Research Applications

This compound has been utilized in various research contexts:

- Drug Development : As a lead compound in the synthesis of new derivatives aimed at improving biological activity and selectivity.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Reactivity Trends :

- Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .

- Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity of the ketone, enhancing nucleophilic attack susceptibility.

- Isopropoxy groups improve thermal stability compared to hydroxylated analogs .

Physicochemical and Spectral Data

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | LC-MS (m/z) |

|---|---|---|---|

| This compound | 98–100 | 1.35 (d, 6H, CH(CH₃)₂), 2.65 (s, 3H, COCH₃) | 257.1 [M+H]⁺ |

| 1-(5-Bromo-2-hydroxyphenyl)ethanone | 112–114 | 6.85 (d, 1H, Ar-H), 10.2 (s, 1H, OH) | 215.0 [M+H]⁺ |

| 1-(5-Bromo-2-nitrophenyl)ethanone | 145–147 | 8.25 (s, 1H, Ar-H), 2.70 (s, 3H, COCH₃) | 244.0 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.